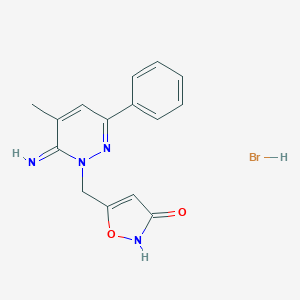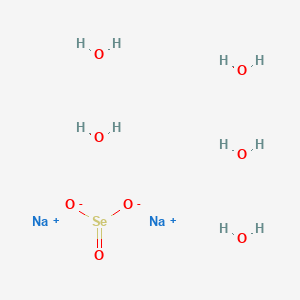
五水合硒酸钠
描述
Sodium selenite pentahydrate is an inorganic compound with the formula Na2SeO3·5H2O . This salt is a colorless solid and is the most common water-soluble selenium compound .
Synthesis Analysis
Sodium selenite pentahydrate is usually synthesized by the reaction of selenium dioxide with sodium hydroxide . The reaction proceeds as follows: SeO2 + 2 NaOH + 5 H2O → Na2SeO3·5H2O . The reaction occurs in an aqueous solution, and the resulting product is then crystallized and purified .Molecular Structure Analysis
In the crystal structure of Sodium selenite pentahydrate, both anhydrous Na2SeO3 and its pentahydrate feature pyramidal SeO32− . The Se-O distances range from 1.67 to 1.72 Å .Chemical Reactions Analysis
Sodium selenite pentahydrate is prepared by the reaction of selenium dioxide with sodium hydroxide . The hydrate converts to the anhydrous salt upon heating to 40 °C . Oxidation of this anion gives sodium selenate, Na2SeO4 .Physical And Chemical Properties Analysis
Sodium selenite pentahydrate is a colorless solid . The hydrate converts to the anhydrous salt upon heating to 40 °C . According to X-ray crystallography, both anhydrous Na2SeO3 and its pentahydrate feature pyramidal SeO32− .科学研究应用
Cancer Prevention
Selenium, an element found in Sodium selenite pentahydrate, has been demonstrated to prevent cancer in numerous animal models when administered at levels exceeding the nutritional requirements . One study showed efficacy in the prevention of malignancy while utilizing a selenium supplement in humans .
Glass Production
One of the most common uses for selenium is in glass production. The red tint that selenium lends to glass neutralizes green or yellow tints from impurities in the glass materials . This application was discovered by Jöns Jakob Berzelius and Johann Gottlieb Gahn in 1817 .
Endocrine Disruption Research
Sodium selenite pentahydrate has been used in research related to endocrine-disrupting chemicals (EDCs). EDCs such as 17α-ethynylestradiol, 17β-estradiol, estrone, and para-nonylphenol have been measured in wastewater-treatment plant effluents, surface waters, sediments, and sludge and have been shown to induce liver-specific vitellogenin (vtg) messenger RNA in male fathead minnows (Pimephales promelas) .
Biological Source
Sodium selenite pentahydrate is a synthetic compound . It is often used in biological research due to its properties and the fact that it can be easily synthesized .
Assay Component
Sodium selenite pentahydrate is often used in assays due to its solubility in water . It can be used in a variety of assays, including those that measure the presence of certain elements or compounds .
Safety Research
Due to its potential toxicity, Sodium selenite pentahydrate is often used in safety research. It is classified as Acute Tox. 2 Oral - Acute Tox. 3 Inhalation - Aquatic Chronic 2 - Skin Sens. 1 . This makes it a valuable compound for studying the effects of these types of hazards .
作用机制
Target of Action
Sodium selenite pentahydrate primarily targets selenoproteins . These proteins play a crucial role in maintaining the general health of tissue and muscle, and they also have antioxidant properties . Selenium, the active component of sodium selenite, is an essential trace element and antioxidant, and it is a cofactor in metabolic enzyme regulation .
Mode of Action
Sodium selenite interacts with its targets, the selenoproteins, to support antioxidant defense systems . It is incorporated into these proteins, which then protect cell components from oxidative damage due to peroxides produced during cellular metabolism . This interaction results in changes at the cellular level, contributing to the overall health of tissues and muscles .
Biochemical Pathways
Selenium, as a component of selenoproteins, participates in the metabolism of thyroid hormones and exerts neuroprotective effects . It is also involved in the glutathione peroxidase enzyme pathway, which protects cell components from oxidative damage due to peroxides produced during cellular metabolism . Selenium has been demonstrated to prevent cancer in numerous animal models when administered at levels exceeding the nutritional requirements .
Pharmacokinetics
The pharmacokinetics of orally administered sodium selenite has been characterized using a one-compartment model . The parameter estimates include an absorption rate constant of 0.64 h−1, an apparent clearance of 1.58 L/h, an apparent volume of distribution of 42.3 L, and a baseline selenium amount of 5270 μg . A logarithmic function characterizes the inverse relationship between dose level and bioavailability .
Result of Action
The molecular and cellular effects of sodium selenite’s action are primarily related to its antioxidative role. As a component of selenoproteins, selenium protects cell components from oxidative damage due to peroxides produced during cellular metabolism . This action contributes to the overall health of tissues and muscles . Additionally, selenium has been demonstrated to prevent cancer in numerous animal models when administered at levels exceeding the nutritional requirements .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium selenite. For instance, it is recommended to use sodium selenite in well-ventilated areas and take precautionary measures against static discharge . . These precautions help ensure the safe and effective use of sodium selenite.
安全和危害
未来方向
Sodium selenite pentahydrate has been used in studies related to nutrigenomics . Diets supplemented with sodium selenite pentahydrate increased body selenium levels in male and female zebrafish after 7 days and altered the selenoproteome of the brain . Selenoproteome alterations were strongly dependent on time and additional qRT-PCR shows differences between sexes .
属性
IUPAC Name |
disodium;selenite;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3Se.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUANAMBRHOLYTH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Se](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10Na2O8Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10102-18-8 (Parent) | |
| Record name | Sodium selenite pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026970821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90181473 | |
| Record name | Sodium selenite pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium selenite pentahydrate | |
CAS RN |
26970-82-1 | |
| Record name | Sodium selenite pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026970821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium selenite pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium;selenite;pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SELENITE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WV4L961ZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the crystal structure of sodium selenite pentahydrate and how was it determined?
A: Sodium selenite pentahydrate (Na2SeO3·5H2O) exists in a newly discovered polymorphic form. [] This form crystallizes in the monoclinic system P21/n with a layered structure. [] Its structure was determined using laboratory powder diffraction data at room temperature. []
Q2: How does the structure of sodium selenite pentahydrate differ from that of sodium tellurite pentahydrate?
A: While anhydrous Na2SeO3 and Na2TeO3 are isotypic, their pentahydrate forms surprisingly differ. [] In Na2SeO3·5H2O, one Na+ cation exhibits distorted trigonal bipyramidal coordination and the other has octahedral coordination. [] Conversely, all Na+ cations in Na2TeO3·5H2O have octahedral coordination. [] Additionally, the SeO3 groups are μ2-O:O-bonded to two Na+ cations, while the TeO3 groups only bind through one oxygen atom. []
Q3: Can sodium selenite be used as a dietary supplement for fish, and what are the potential benefits?
A: Yes, research shows that supplementing the diet of Nile tilapia (Oreochromis niloticus) with sodium selenite pentahydrate can enhance antioxidant enzyme activities and immune system parameters in the liver. [] Specifically, increased activity was observed for catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), lysozyme (LYZ), and myeloperoxidase (MPO). []
Q4: Can sodium selenite be used in conjunction with methotrexate to treat rheumatoid arthritis?
A: Research in a rat model of adjuvant-induced arthritis suggests that while sodium selenite pentahydrate alone might not have significant effects, combining it with the probiotic bacterium Enterococcus faecium could potentially enhance the therapeutic benefits of methotrexate. [] This combination showed promise in reducing paw swelling, improving bone mineral density, and mitigating other inflammatory markers. [, ]
Q5: Does selenium interact with probiotic bacteria like Enterococcus faecium in a biological context?
A: While the specific mechanisms require further investigation, studies indicate a potential synergistic effect between selenium and the probiotic bacterium Enterococcus faecium. [, ] In a study on rat adjuvant-induced arthritis, the combination of Enterococcus faecium and sodium selenite pentahydrate enhanced the anti-inflammatory and anti-arthritic effects of methotrexate. [, ] Furthermore, research suggests that selenium can enhance the antimutagenic activity of Enterococcus faecium M-74. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




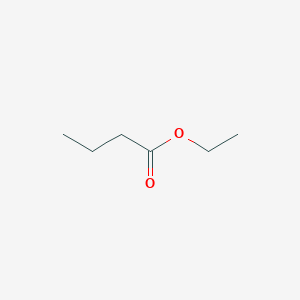


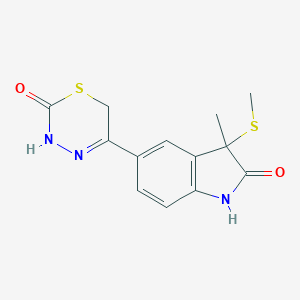
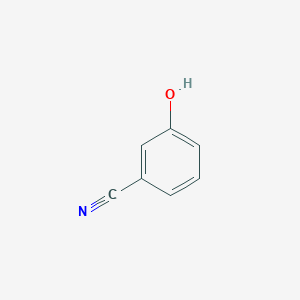
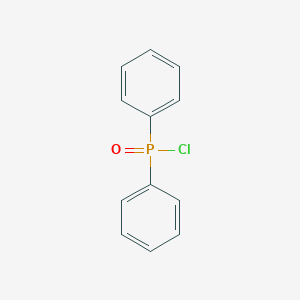
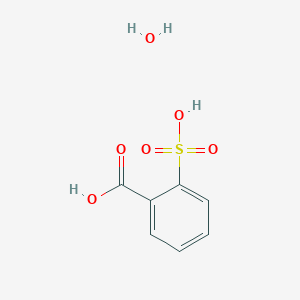
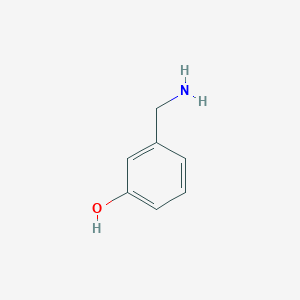
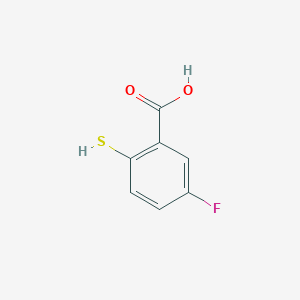

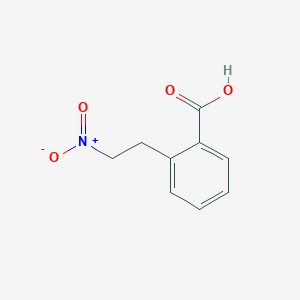
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
